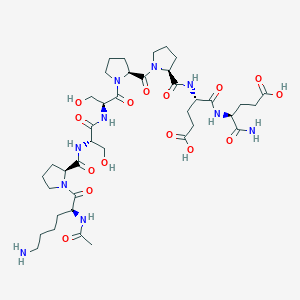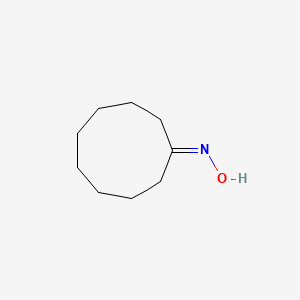![molecular formula C15H13N3O2S B14005145 Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate CAS No. 181284-12-8](/img/structure/B14005145.png)
Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester is a heterocyclic compound that contains a thieno[2,3-b]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thieno[2,3-b]pyrazine, the amino group can be introduced via nucleophilic substitution reactions. The carboxylic acid ethyl ester group is often introduced through esterification reactions involving ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[2,3-b]pyrazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid: This compound has a similar structure but with a methyl group instead of a phenyl group.
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid: This compound lacks the ethyl ester group.
Uniqueness
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester is unique due to the presence of both the phenyl group and the ethyl ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to its analogs .
Propiedades
Número CAS |
181284-12-8 |
|---|---|
Fórmula molecular |
C15H13N3O2S |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-15(19)13-11(16)12-14(21-13)18-10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,16H2,1H3 |
Clave InChI |
LBMYTNQWRSRMFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=NC=C(N=C2S1)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)


![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)

![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)


